HYDROQUININE

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La dihydroquinine peut être synthétisée à partir de la quinine par un processus d'hydrogénation. L'hydrogénation de la quinine implique l'utilisation d'hydrogène gazeux en présence d'un catalyseur au palladium dans des conditions douces . La réaction se déroule généralement à température ambiante et à pression atmosphérique, ce qui entraîne la réduction de la double liaison dans le cycle quinoléique pour former la dithis compound.

Méthodes de production industrielle : La production industrielle de la dithis compound suit un processus d'hydrogénation similaire, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs d'hydrogénation haute pression et de catalyseurs au palladium pour garantir une conversion efficace de la quinine en dithis compound. Le produit est ensuite purifié par des techniques de cristallisation ou de chromatographie pour obtenir de la dithis compound de haute pureté .

Analyse Des Réactions Chimiques

Types de réactions : La dihydroquinine subit diverses réactions chimiques, notamment :

Oxydation : La dithis compound peut être oxydée pour former de la quinine ou d'autres dérivés de la quinoléine.

Réduction : La réduction supplémentaire de la dithis compound peut conduire à la formation de tétrathis compound.

Substitution : Le groupe méthoxy de la dithis compound peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Hydrogène gazeux en présence de catalyseurs au palladium ou au platine.

Substitution : Nucléophiles tels que le méthylate de sodium ou l'éthylate de sodium dans des conditions anhydres.

Principaux produits :

Oxydation : Quinine et autres dérivés de la quinoléine.

Réduction : Tétrathis compound.

Substitution : Divers dérivés de la quinoléine substitués.

4. Applications de la recherche scientifique

La dithis compound a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

La dithis compound exerce ses effets par plusieurs mécanismes :

Inhibition de la gyrase de l'ADN : La dithis compound se lie fortement à la gyrase de l'ADN, affectant la réplication de l'ADN chez les parasites.

Inhibition de la protéine kinase 1 dépendante du calcium : Cette enzyme est cruciale pour la survie des parasites, et son inhibition perturbe leur cycle de vie.

Dommages mitochondriaux : La dithis compound induit des dommages à la membrane mitochondriale chez les parasites, entraînant la génération d'espèces réactives de l'oxygène et la mort cellulaire.

Applications De Recherche Scientifique

Dihydroquinine has a wide range of applications in scientific research:

Mécanisme D'action

Dihydroquinine exerts its effects through several mechanisms:

Inhibition of DNA Gyrase: Dithis compound binds strongly to DNA gyrase, affecting DNA replication in parasites.

Inhibition of Calcium Dependent Protein Kinase 1: This enzyme is crucial for the survival of parasites, and its inhibition disrupts their life cycle.

Mitochondrial Damage: Dithis compound induces mitochondrial membrane damage in parasites, leading to the generation of reactive oxygen species and cell death.

Comparaison Avec Des Composés Similaires

La dihydroquinine est étroitement liée à plusieurs autres alcaloïdes de la quinine, notamment :

Quinine : Le composé parent dont la dithis compound est dérivée.

Dihydroquinidine : Un stéréoisomère de la dithis compound ayant des propriétés chimiques similaires mais des activités biologiques différentes.

Quinidine : Un autre alcaloïde de la quinine ayant des propriétés antiarythmiques.

Unicité : La dithis compound est unique en raison de ses propriétés chirales spécifiques, ce qui la rend précieuse en synthèse asymétrique. Sa capacité à inhiber la croissance de Toxoplasma gondii sans affecter les cellules hôtes la distingue également des autres composés similaires .

Propriétés

Numéro CAS |

522-66-7 |

|---|---|

Formule moléculaire |

C20H26N2O2 |

Poids moléculaire |

326.4 g/mol |

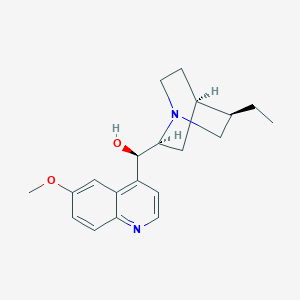

Nom IUPAC |

(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19+,20+/m0/s1 |

Clé InChI |

LJOQGZACKSYWCH-AFHBHXEDSA-N |

SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |

SMILES isomérique |

CC[C@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O |

SMILES canonique |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O |

Key on ui other cas no. |

522-66-7 1435-55-8 |

Description physique |

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant |

Synonymes |

dihydroquinidine dihydroquinine hydroquinidine hydroquinidine dihydrochloride, (1beta,4beta,3S)-(+-)-isomer hydroquinidine dihydrochloride, (3alpha,9S)-(+-)-isomer hydroquinidine hydrochloride hydroquinidine monosulfate hydroquinidine monosulfate, (1beta,3alpha,4beta,8alpha,9R)-isomer hydroquinidine monosulfate, (1beta,3alpha,4beta,9S)-isomer hydroquinidine sulfate hydroquinidine sulfate, (9S)-isomer hydroquinidine, (+-)-isomer hydroquinidine, (1beta, 3alpha,4beta,8alpha,9R)-isomer hydroquinidine, (1beta,3alpha,4beta,9S)-isomer hydroquinidine, (1beta,4beta,9S)-(+-)-isomer hydroquinidine, (3alpha,9S)-(+-)-isomer hydroquinidine, (8alpha,9R)-isomer hydroquinidine, (8alpha,9S)-isomer hydroquinidine, (9R)-isomer hydroquinidine, (9S)-(+-)-isomer hydroquinine LCN 834 LCN-834 Lentoquine Séréco |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.